4-(Piperidin-1-yl)benzaldehyde
Overview
Description
4-(Piperidin-1-yl)benzaldehyde is an important chemical intermediate used in the synthesis of various small molecule anticancer drugs. The compound has garnered interest due to its potential in contributing to the development of new therapeutic agents, particularly in the field of oncology (Zhang et al., 2018).
Synthesis Analysis
The synthesis of related compounds involves multiple steps including acetal reaction, nucleophilic reaction, and hydrolysis, leading to high overall yields. Specifically, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a similar compound, demonstrates the typical pathway for synthesizing piperidine derivatives, which can provide insights into the synthesis of 4-(Piperidin-1-yl)benzaldehyde (Zhang et al., 2018).
Molecular Structure Analysis
Molecular structure analysis through spectroscopic techniques and X-ray crystallography reveals that compounds like 4-(Piperidin-1-yl)benzaldehyde often adopt a chair conformation for the piperidine ring, with surrounding functional groups influencing the overall molecular geometry and stability (Karthik et al., 2021).
Chemical Reactions and Properties
Compounds containing the piperidinyl group participate in a variety of chemical reactions, contributing to their utility in synthesizing diverse biological active molecules. The reactivity is often defined by the functional groups attached to the piperidine ring, such as aldehyde, enabling nucleophilic addition reactions and further functionalization (Vázquez et al., 2000).
Physical Properties Analysis
The physical properties such as solubility, melting point, and boiling point of 4-(Piperidin-1-yl)benzaldehyde can be inferred based on similar compounds. Typically, these properties are influenced by molecular structure, particularly by functional groups and overall molecular polarity. Analysis of related structures can provide an approximation of these physical characteristics (Prasad et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles and electrophiles, stability under various conditions, and susceptibility to oxidation, can be derived from the functional groups present in the 4-(Piperidin-1-yl)benzaldehyde molecule. The aldehyde group, in particular, plays a significant role in its chemical behavior and reactivity in synthetic applications (Kumar et al., 2020).
Scientific Research Applications
Catalysis by Basic Carbons : Benzaldehyde derivatives, including 4-(Piperidin-1-yl)benzaldehyde, are used in the synthesis of 1,4-dihydropyridine derivatives via catalysis by alkaline carbons. These derivatives have practical applications as pharmaceuticals, particularly as calcium channel blockers (Perozo-Rondón et al., 2006).
Synthesis and Biological Evaluation : The synthesis of meso-piperidine linked Bodipy from 4-(2-(piperidine-1-yl)ethoxy)benzaldehyde and its applications in live cell imaging and cytotoxicity studies using breast cancer cell lines highlights its potential in medical research (Eçik et al., 2019).
Novel Quinolinone Derivatives Synthesis : Research on the synthesis of quinolinone derivatives via catalyst-free multicomponent reaction demonstrates the utility of benzaldehyde derivatives in creating new compounds with potential therapeutic applications (Du et al., 2020).
Synthesis of Anticancer Drug Intermediates : A study on the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde as a water-soluble aldehyde highlights its importance as an intermediate in the production of small molecule anticancer drugs (Zhang et al., 2018).
Antibacterial Activity of Piperidine Compounds : Research on the microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones from 1-(4-(4-piperidin-1-yl)phenyl)ethanone and aryl aldehydes demonstrates the antibacterial potential of these compounds (C.Merugu et al., 2010).
Safety And Hazards
4-(Piperidin-1-yl)benzaldehyde may cause respiratory irritation, serious eye irritation, and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid eating, drinking, or smoking when using this product. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Future Directions
Piperidine is very common in many natural and synthetic N-containing medicaments and is present in the basic skeleton of many pharmacologically active compounds . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-piperidin-1-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-11-4-6-12(7-5-11)13-8-2-1-3-9-13/h4-7,10H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJVPSVCFVQUAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303081 | |
Record name | 4-(piperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-yl)benzaldehyde | |
CAS RN |
10338-57-5 | |
Record name | 10338-57-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(piperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-Piperidinyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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